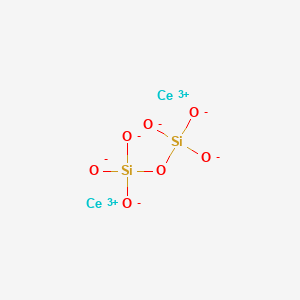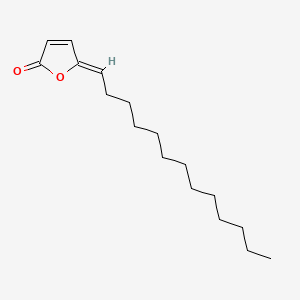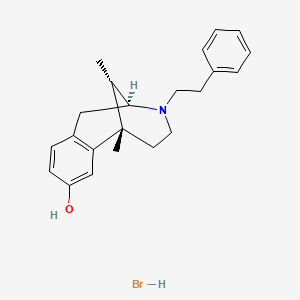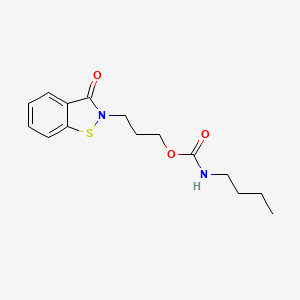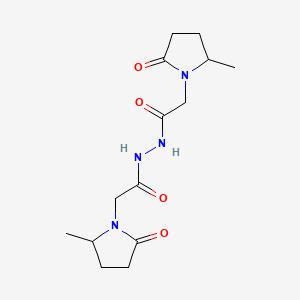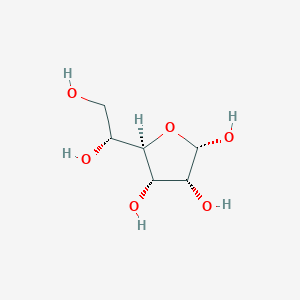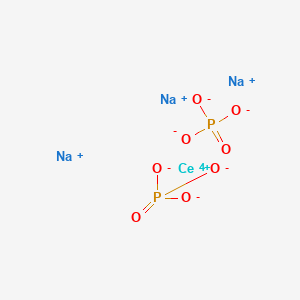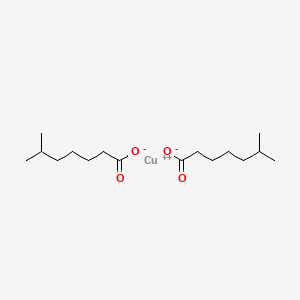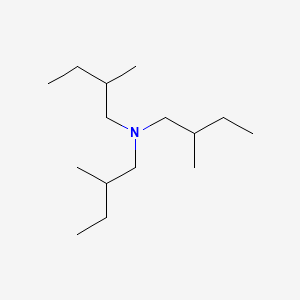
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- is an organic compound with the molecular formula C10H23N. It is also known by other names such as bis-(2-Methylbutyl)amine and N,N-bis(2-methylbutyl)amine . This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms have been replaced by alkyl or aryl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- typically involves the reaction of 2-methylbutylamine with 2-methylbutyl chloride under basic conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides or amides.
Reduction: The major products are primary amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
Applications De Recherche Scientifique
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanamine, 2-methyl-: This compound has a similar structure but lacks the bis(2-methylbutyl) groups.
N,N-Dimethylbutylamine: This compound has two methyl groups instead of the 2-methylbutyl groups.
2-Methylbutylamine: This compound has a similar structure but lacks the additional butylamine group.
Uniqueness
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
620-43-9 |
|---|---|
Formule moléculaire |
C15H33N |
Poids moléculaire |
227.43 g/mol |
Nom IUPAC |
2-methyl-N,N-bis(2-methylbutyl)butan-1-amine |
InChI |
InChI=1S/C15H33N/c1-7-13(4)10-16(11-14(5)8-2)12-15(6)9-3/h13-15H,7-12H2,1-6H3 |
Clé InChI |
JZFBJRHPXVDQIM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CN(CC(C)CC)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



